
N,N,6-trimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,6-trimethylpyridine-3-carboxamide (TMPCA) is a synthetic compound that belongs to the family of pyridine carboxamides. It has been extensively studied for its potential use in various scientific research applications. TMPCA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. In
Mécanisme D'action
N,N,6-trimethylpyridine-3-carboxamide is a potent inhibitor of PARP, which is involved in DNA repair and cell death pathways. PARP is activated in response to DNA damage, and it catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, including itself. This leads to the formation of poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage.
Inhibition of PARP with N,N,6-trimethylpyridine-3-carboxamide leads to the accumulation of DNA damage and cell death. This is because cancer cells rely heavily on PARP for DNA repair, and inhibition of PARP leads to the accumulation of DNA damage and cell death. In neurodegenerative diseases, PARP activation has been implicated in the pathogenesis of these diseases, and inhibition of PARP with N,N,6-trimethylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models.
Biochemical and Physiological Effects
N,N,6-trimethylpyridine-3-carboxamide has been shown to have potent PARP inhibitory activity in vitro and in vivo. Inhibition of PARP with N,N,6-trimethylpyridine-3-carboxamide leads to the accumulation of DNA damage and cell death. In animal models, N,N,6-trimethylpyridine-3-carboxamide has been shown to have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N,6-trimethylpyridine-3-carboxamide is its potent PARP inhibitory activity. It has been shown to be effective in vitro and in vivo, and it has potential use in various scientific research applications. However, one of the limitations of N,N,6-trimethylpyridine-3-carboxamide is its potential toxicity. PARP inhibitors have been shown to have off-target effects, and N,N,6-trimethylpyridine-3-carboxamide may have unintended effects on other cellular processes.
Orientations Futures
There are several future directions for the study of N,N,6-trimethylpyridine-3-carboxamide. One area of interest is in the development of more potent and selective PARP inhibitors. This will help to reduce the potential off-target effects of PARP inhibition and improve the efficacy of PARP inhibitors in various scientific research applications.
Another area of interest is in the combination therapy of PARP inhibitors with other cancer treatments, such as chemotherapy and radiation therapy. PARP inhibitors have been shown to sensitize cancer cells to these treatments, and combination therapy may improve the efficacy of these treatments.
Conclusion
In conclusion, N,N,6-trimethylpyridine-3-carboxamide is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It is a potent inhibitor of PARP, which is involved in DNA repair and cell death pathways. N,N,6-trimethylpyridine-3-carboxamide has been shown to have potential use in cancer research and neurodegenerative diseases. However, further studies are needed to fully understand the potential advantages and limitations of N,N,6-trimethylpyridine-3-carboxamide in various scientific research applications.
Méthodes De Synthèse
The synthesis of N,N,6-trimethylpyridine-3-carboxamide involves the reaction of 3-cyanopyridine with trimethylamine in the presence of an acid catalyst. The resulting product is then reduced with sodium borohydride to yield N,N,6-trimethylpyridine-3-carboxamide. This method has been optimized to produce high yields of N,N,6-trimethylpyridine-3-carboxamide with good purity.
Applications De Recherche Scientifique
N,N,6-trimethylpyridine-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research. PARP inhibitors, such as N,N,6-trimethylpyridine-3-carboxamide, have been shown to sensitize cancer cells to chemotherapy and radiation therapy. This is because cancer cells rely heavily on PARP for DNA repair, and inhibition of PARP leads to the accumulation of DNA damage and cell death.
In addition to cancer research, N,N,6-trimethylpyridine-3-carboxamide has also been studied for its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PARP activation has been implicated in the pathogenesis of these diseases, and inhibition of PARP with N,N,6-trimethylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models.
Propriétés
IUPAC Name |
N,N,6-trimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-5-8(6-10-7)9(12)11(2)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVROWLWJKFDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,6-trimethylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

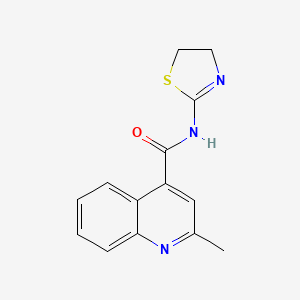

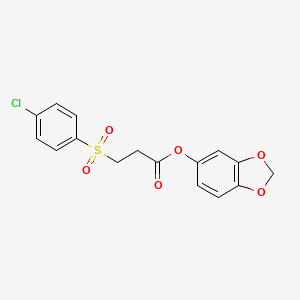
![N-(3-chloro-4-fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7479366.png)

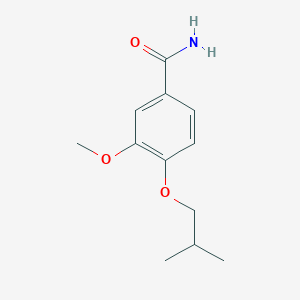

![methyl 1-[2-[2-(1H-indol-3-yl)acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7479411.png)
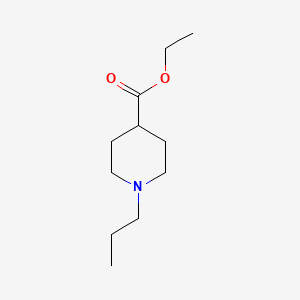

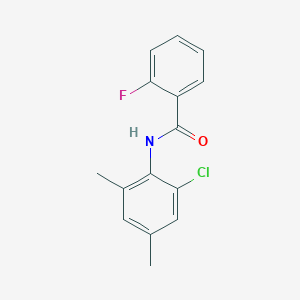
![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)